N-(2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethyl)but-2-ynamide
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Overview
Description
N-(2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethyl)but-2-ynamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a but-2-ynamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethyl)but-2-ynamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process is relatively fast, yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethyl)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of N-(2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug containing the imidazo[1,2-a]pyridine moiety.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
N-(2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethyl)but-2-ynamide is unique due to its specific structural features, such as the but-2-ynamide group, which is not commonly found in other imidazo[1,2-a]pyridine derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-5-14(18)15-9-8-12-10-17-11(2)6-4-7-13(17)16-12/h4,6-7,10H,8-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETYLRYLMHNBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CN2C(=CC=CC2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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